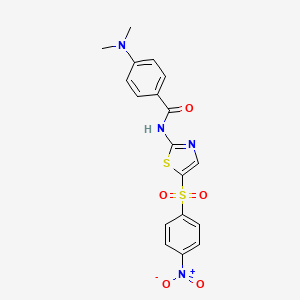
4-(dimethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Descripción
4-(Dimethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a thiazole-based sulfonamide derivative featuring a benzamide core, a dimethylamino substituent at the 4-position of the benzamide, and a 4-nitrophenylsulfonyl group at the 5-position of the thiazole ring (Fig. 1). Its synthesis typically involves cyclization and electrophilic substitution reactions, as seen in analogous compounds .
Propiedades
IUPAC Name |
4-(dimethylamino)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S2/c1-21(2)13-5-3-12(4-6-13)17(23)20-18-19-11-16(28-18)29(26,27)15-9-7-14(8-10-15)22(24)25/h3-11H,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGKGUPMPWOOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The target compound shares a thiazole-sulfonamide-benzamide scaffold with several analogs. Key differences lie in substituent positioning, electronic effects, and steric bulk:
Notes:
- *Estimated based on molecular formula.
- The dimethylamino group in the target compound improves solubility compared to nitro-substituted analogs .
Spectroscopic Comparison :
- IR: Sulfonyl C=O stretches appear at ~1250–1682 cm⁻¹ in analogs , while dimethylamino groups show C-N stretches at ~1350–1450 cm⁻¹.
- NMR : Thiazole protons resonate at δ 7.5–8.5 ppm, with sulfonyl-linked aryl protons upfield (δ 7.0–7.8 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


